

An In-Depth Spectroscopic Guide to 4-(Methoxymethyl)benzaldehyde: Elucidating Molecular Structure

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Compound of Interest

Compound Name: **4-(Methoxymethyl)benzaldehyde**

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This technical guide provides a comprehensive analysis of the spectral data for **4-(methoxymethyl)benzaldehyde**, a key aromatic aldehyde derivative. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating theoretical principles with practical interpretation, this guide serves as an essential resource for the characterization and quality control of this compound.

Introduction

4-(Methoxymethyl)benzaldehyde, with the molecular formula $C_9H_{10}O_2$, is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and other specialty chemicals. Its structure, featuring a para-substituted benzene ring with an aldehyde and a methoxymethyl group, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide will walk through the theoretical underpinnings and experimental considerations for each major spectroscopic technique, followed by a detailed analysis of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

While experimental NMR data for **4-(methoxymethyl)benzaldehyde** is not readily available in public databases, a robust prediction of its ^1H and ^{13}C NMR spectra can be formulated based on established principles of NMR spectroscopy and by comparative analysis with structurally similar compounds, such as 4-methoxybenzaldehyde.

Theoretical Framework for NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ^1H and ^{13}C , can absorb electromagnetic radiation at specific frequencies. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **4-(methoxymethyl)benzaldehyde** in a standard solvent like deuterated chloroform (CDCl_3) would exhibit distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ^1H NMR Spectral Data for **4-(Methoxymethyl)benzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.9	Singlet	1H	Aldehydic proton (-CHO)	The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, resulting in a characteristic downfield shift. [1]
~7.8	Doublet	2H	Aromatic protons (ortho to -CHO)	These protons are deshielded by the anisotropic effect of the carbonyl group and are coupled to the adjacent meta protons.
~7.5	Doublet	2H	Aromatic protons (meta to -CHO)	These protons are coupled to the ortho protons.
~4.5	Singlet	2H	Methylene protons (-CH ₂ -)	These protons are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift. The singlet multiplicity indicates no adjacent protons.

~3.4	Singlet	3H	Methyl protons (-OCH ₃)	These protons are on a carbon attached to an oxygen atom, resulting in a characteristic chemical shift. The singlet multiplicity indicates no adjacent protons.
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For comparison, the experimental ¹H NMR spectrum of 4-methoxybenzaldehyde shows a singlet for the methoxy protons at approximately 3.73 ppm and the aromatic protons as doublets around 6.86 and 7.69 ppm.[2] The aldehyde proton in 4-methoxybenzaldehyde appears around 9.73 ppm.[2] The introduction of the methylene bridge in **4-(methoxymethyl)benzaldehyde** is expected to slightly alter the chemical shifts of the aromatic protons due to changes in electronic effects.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for **4-(Methoxymethyl)benzaldehyde**

Chemical Shift (δ , ppm)	Assignment	Rationale
~192	Aldehydic carbon (C=O)	The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[3]
~145	Aromatic carbon (para to -CHO)	This quaternary carbon is attached to the electron-donating methoxymethyl group, influencing its chemical shift.
~136	Aromatic carbon (ipso to -CHO)	The quaternary carbon directly attached to the aldehyde group.
~130	Aromatic carbons (ortho to -CHO)	These carbons are influenced by the electron-withdrawing aldehyde group.
~128	Aromatic carbons (meta to -CHO)	These carbons are also part of the aromatic system.
~74	Methylene carbon (-CH ₂ -)	This carbon is attached to two oxygen atoms (one from the methoxy group and implicitly connected to the aromatic ring), leading to a significant downfield shift.
~58	Methyl carbon (-OCH ₃)	The carbon of the methoxy group.

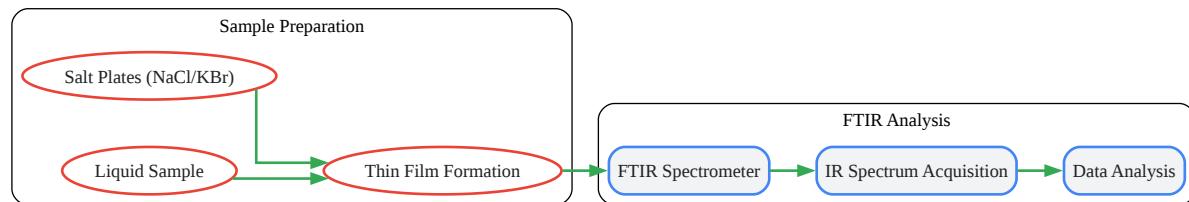
In the experimental ^{13}C NMR spectrum of 4-methoxybenzaldehyde, the carbonyl carbon appears around 190.4 ppm, the methoxy carbon at 55.2 ppm, and the aromatic carbons in the range of 114.0 to 164.2 ppm.[2] The predicted shifts for **4-(methoxymethyl)benzaldehyde** are based on these values, with adjustments for the presence of the methylene group.

Infrared (IR) Spectroscopy

IR spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample like **4-(methoxymethyl)benzaldehyde** is to place a thin film of the sample between two salt plates (e.g., NaCl or KBr) and analyze it using a Fourier Transform Infrared (FTIR) spectrometer.



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Caption: Experimental workflow for obtaining an IR spectrum.

Analysis of the IR Spectrum

The vapor phase IR spectrum of **4-(methoxymethyl)benzaldehyde** is available through the PubChem database. The key absorption bands are summarized and interpreted below.

Table 3: Key IR Absorption Bands for **4-(Methoxymethyl)benzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~2950-2850	Medium	C-H (alkane)	Stretching
~2830 and ~2730	Medium	C-H (aldehyde)	Stretching (Fermi resonance)
~1705	Strong	C=O (aromatic aldehyde)	Stretching
~1600, ~1580, ~1500	Medium-Weak	C=C (aromatic)	Stretching
~1250 and ~1040	Strong	C-O (ether)	Stretching
~830	Strong	C-H (aromatic)	Out-of-plane bending (para-disubstitution)

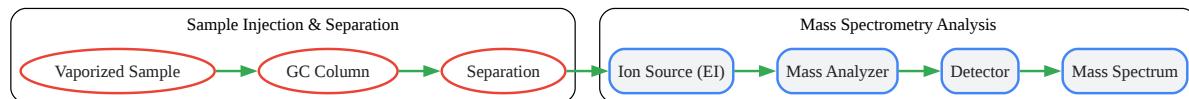
The strong absorption at approximately 1705 cm⁻¹ is characteristic of the C=O stretching vibration of an aromatic aldehyde.^[4] The presence of two medium intensity bands around 2830 cm⁻¹ and 2730 cm⁻¹ is a hallmark of the C-H stretching of the aldehyde group, often appearing as a doublet due to Fermi resonance.^[4] The strong bands in the 1250-1040 cm⁻¹ region are indicative of the C-O stretching vibrations of the ether linkage. The strong absorption around 830 cm⁻¹ suggests a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

A typical method for analyzing **4-(methoxymethyl)benzaldehyde** by mass spectrometry is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is first vaporized and separated from other components in a gas chromatograph and then introduced into the mass spectrometer where it is ionized, commonly by electron ionization (EI).



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Caption: GC-MS experimental workflow.

Analysis of the Mass Spectrum

The mass spectrum of **4-(methoxymethyl)benzaldehyde** is available from the PubChem database. The molecular formula is $C_9H_{10}O_2$, giving a molecular weight of 150.17 g/mol .

Table 4: Major Fragments in the Mass Spectrum of **4-(Methoxymethyl)benzaldehyde**

m/z	Proposed Fragment	Interpretation
150	$[\text{C}_9\text{H}_{10}\text{O}_2]^+$	Molecular ion (M^+)
149	$[\text{C}_9\text{H}_9\text{O}_2]^+$	Loss of a hydrogen atom from the aldehyde or methylene group ($\text{M}-1$)
121	$[\text{C}_8\text{H}_9\text{O}]^+$	Loss of the methoxy radical ($\bullet\text{OCH}_3$) is unlikely. More likely is the loss of formaldehyde (CH_2O) from the molecular ion followed by rearrangement.
119	$[\text{C}_8\text{H}_7\text{O}]^+$	Loss of the methoxymethyl radical ($\bullet\text{CH}_2\text{OCH}_3$) is a plausible fragmentation for benzyl ethers.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a common and stable fragment in the mass spectra of compounds containing a benzyl group.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, resulting from the cleavage of the substituents from the aromatic ring.

The molecular ion peak at m/z 150 confirms the molecular weight of the compound. A prominent peak at m/z 149 is due to the loss of a hydrogen atom, a common fragmentation for aldehydes. The fragmentation of benzyl ethers can be complex. The loss of a methoxy radical (m/z 31) to give a fragment at m/z 119 is a characteristic fragmentation pathway. The presence of a strong peak at m/z 91 is indicative of the formation of the stable tropylium ion, a hallmark of benzyl-containing compounds. The peak at m/z 77 corresponds to the phenyl cation.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the spectral data for **4-(methoxymethyl)benzaldehyde**. While experimental NMR data remains elusive, a detailed prediction based on sound chemical principles and comparative analysis offers valuable insight into its expected NMR signature. The available experimental IR and mass spectrometry data have been thoroughly analyzed, providing clear evidence for the key functional groups and the overall molecular structure. The methodologies and interpretations presented herein serve as a robust framework for researchers and scientists engaged in the synthesis, analysis, and application of this important chemical intermediate.

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